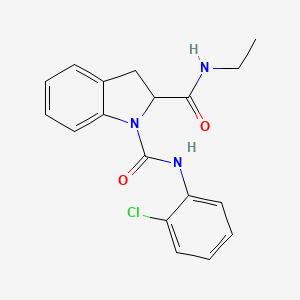
N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide” is a complex organic compound. It contains an indoline group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The molecule also contains amide groups (-CONH2), which are common in various organic compounds, including proteins .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indoline core, followed by functionalization with the appropriate chlorophenyl and ethyl groups . The exact methods would depend on many factors, including the desired yield, cost, and safety considerations .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indoline core, with the chlorophenyl and ethyl groups attached at specific positions . The exact three-dimensional structure would depend on the spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide groups might be hydrolyzed under acidic or basic conditions . The chlorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar amide groups might increase its solubility in polar solvents .Applications De Recherche Scientifique
Molecular Interactions and Receptor Studies
The study by Shim et al. (2002) on a cannabinoid receptor antagonist highlights the intricate molecular interactions and the development of pharmacophore models for CB1 receptor ligands, which could be relevant for exploring similar interactions with N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide (Shim et al., 2002).
Antimicrobial Agents
Research into new quinazolines as potential antimicrobial agents by Desai et al. (2007) and the synthesis and antimicrobial screening of triazine derivatives by Rajput and Sharma (2021) indicate the scope of chemical compounds in the treatment of bacterial and fungal infections. These studies suggest the potential for structurally related compounds like N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide to possess antimicrobial properties (Desai, Shihora, & Moradia, 2007); (Rajput & Sharma, 2021).
Synthetic Applications
Efficient synthesis methods for secondary carboxamides and their functionalization highlight the chemical versatility and potential applications of N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide in various synthetic pathways, as demonstrated by Saitô et al. (1984) (Saitô, Tamai, Usui, Inaba, & Moriwake, 1984).
Drug Development and Therapeutics
The potential role of peripheral benzodiazepine receptors in inflammatory responses, as investigated by Torres et al. (1999), provides insight into the therapeutic applications of compounds targeting these receptors, suggesting a potential area of research for N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide (Torres, Nardi, Ferrara, Ribeiro-do-valle, & Farges, 1999).
Safety And Hazards
Orientations Futures
The future research directions for this compound could include further studies to elucidate its physical and chemical properties, reactivity, and potential uses. For example, it might be interesting to investigate its potential biological activities, given the presence of the indoline core, which is found in many biologically active compounds .
Propriétés
IUPAC Name |
1-N-(2-chlorophenyl)-2-N-ethyl-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-2-20-17(23)16-11-12-7-3-6-10-15(12)22(16)18(24)21-14-9-5-4-8-13(14)19/h3-10,16H,2,11H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJHRTKJHRXIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]sulfanylbenzoic acid](/img/structure/B2459492.png)
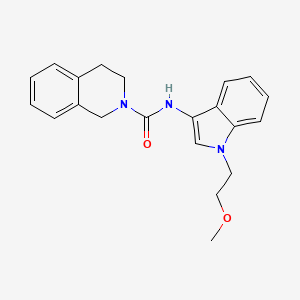
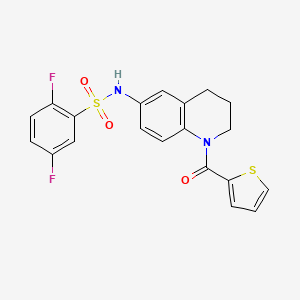

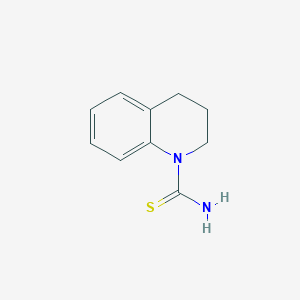

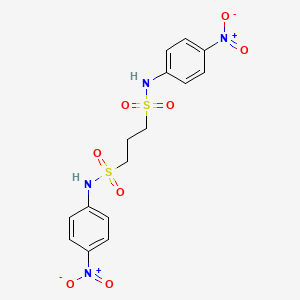

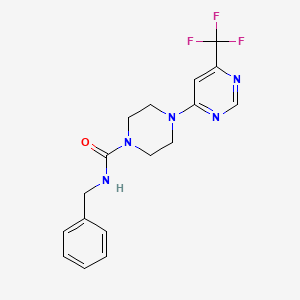
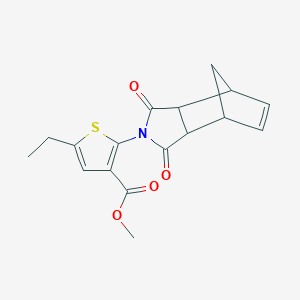
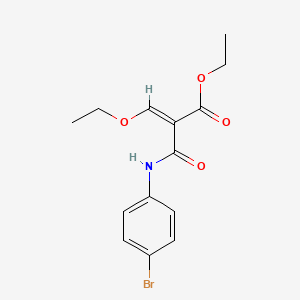
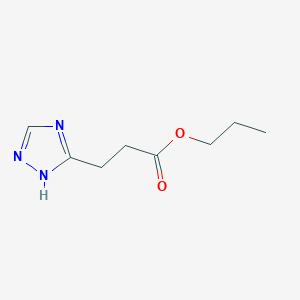

![2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2459515.png)